molecular formula C9H11BBrFO3 B14022112 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B14022112
M. Wt: 276.90 g/mol
InChI Key: OPNXKELOIAHPMG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with bromine, fluorine, and isopropoxy groups. It is primarily used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Isopropoxylation: The attachment of an isopropoxy group to the benzene ring.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an organic halide or triflate. The specific functional groups present in the molecule, such as the bromine, fluorine, and isopropoxy substituents, influence the reactivity and regioselectivity of the coupling reaction.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
  • 5-Fluoro-2-isopropoxyphenylboronic acid
  • 3-Isopropoxyphenylboronic acid

Uniqueness: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is unique due to the specific combination of bromine, fluorine, and isopropoxy substituents on the benzene ring. This combination provides distinct reactivity and selectivity in coupling reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C9H11BBrFO3

Molecular Weight

276.90 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3

InChI Key

OPNXKELOIAHPMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OC(C)C)Br)(O)O

Origin of Product

United States

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